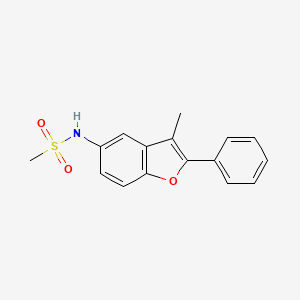methanone CAS No. 112380-66-2](/img/structure/B14298376.png)
[2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is a complex organic compound that features an imidazole ring substituted with a phenyl group and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone typically involves the formation of the imidazole ring followed by the introduction of the phenyl and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry
In chemistry, 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in many biological molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The phenyl and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its overall biological activity .
相似化合物的比较
Similar Compounds
- [2,4-Dimethyl-phenyl]-[4-methylsulfanyl-phenyl]-methanone
- [3,4-Dimethyl-phenyl]-[4-phenoxy-phenyl]-methanone
- [4-Methoxy-phenyl]-[2,4,6-trimethyl-phenyl]-methanone
Uniqueness
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is unique due to the presence of both the imidazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .
属性
CAS 编号 |
112380-66-2 |
|---|---|
分子式 |
C13H14N2OS |
分子量 |
246.33 g/mol |
IUPAC 名称 |
(2,2-dimethyl-5-methylsulfanylimidazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H14N2OS/c1-13(2)14-10(12(15-13)17-3)11(16)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI 键 |
HMYRXOSLMUOTBU-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(C(=N1)SC)C(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


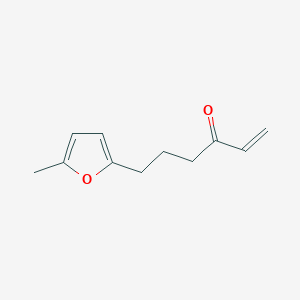


![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

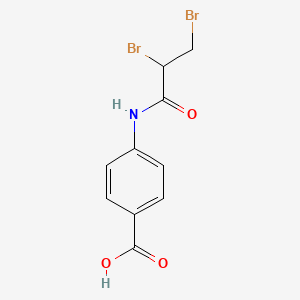
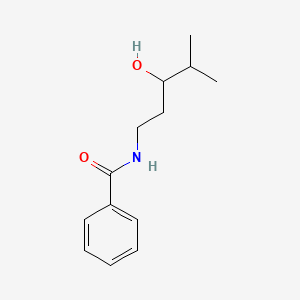
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
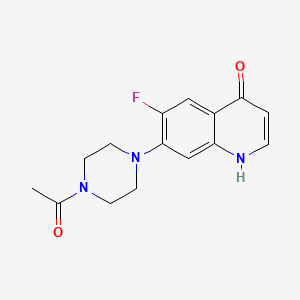
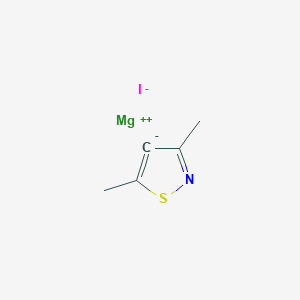
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
